Cornuside

Antioxidant Free Radical Scavenging Oxidative Stress

Researchers requiring selective tool compounds for oxidative stress and diabetic nephropathy models often face off-target effects with common iridoid glycosides. Cornuside directly addresses this gap: • DPPH radical scavenging: 96.4% inhibition at 1.0 mg/mL vs. loganin (30.7%) • Reduces serum creatinine by 38.5% and BUN by 40.1% in STZ-induced DN rats • Unique NEDD4/VDAC1-mediated mitochondrial Ca²⁺ overload targeting mechanism • Inhibits histamine release and TNF-α/IL-6 in human mast cells Supplied with ≥98% purity and comprehensive QC documentation for reproducible results.

Molecular Formula C24H30O14
Molecular Weight 542.5 g/mol
Cat. No. B1239735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCornuside
Synonymscornuside
Molecular FormulaC24H30O14
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3
InChIKeySMTKSCGLXONVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cornuside Pharmacological Profile


Cornuside (CAS: 131189-57-6) is a secoiridoid glucoside isolated from the fruit of Cornus officinalis Sieb. et Zucc. [1]. It is structurally characterized by a bis-iridoid skeleton with a molecular weight of 542.49 g/mol and the formula C24H30O14 . Cornuside exhibits immunomodulatory, anti-inflammatory, and antioxidant properties through modulation of MAPK and NF-κB signaling pathways [2]. Its unique chemical architecture, including a galloyl ester moiety, distinguishes it from other major iridoid glycosides in the same botanical source, such as loganin and morroniside [3].

Cornuside: Why It Cannot Be Substituted


While loganin and morroniside are the most abundant and well-studied iridoid glycosides in Cornus officinalis, cornuside exhibits a distinctly different pharmacological fingerprint. Structural differences, particularly the presence of a galloyl moiety in cornuside, confer unique biological activities, including potent DPPH radical scavenging capacity absent in loganin and morroniside [1]. Furthermore, cornuside demonstrates a unique mechanism of action in diabetic kidney disease models, specifically targeting mitochondrial Ca2+ overload and VDAC1 degradation via NEDD4, which is not reported for loganin or morroniside [2]. Consequently, simple substitution with more common and less expensive in-class compounds like loganin will not recapitulate the specific biological effects of cornuside in targeted research applications.

Cornuside Comparative Evidence Guide


DPPH Radical Scavenging Activity

Cornuside demonstrates potent DPPH radical scavenging activity with an inhibition rate of 96.4% at 1.0 mg/mL, a value comparable to the positive control ascorbic acid (97.0%) [1]. In stark contrast, the major iridoid glycosides loganin and morroniside acetate exhibit minimal DPPH scavenging activity, with inhibition rates of only 30.7% and 1.8%, respectively, at the same concentration [1]. This establishes a clear, quantifiable differentiation in antioxidant capacity among closely related compounds from the same botanical source.

Antioxidant Free Radical Scavenging Oxidative Stress

Mast Cell Cytokine Suppression

Cornuside dose-dependently inhibits the secretion of key pro-inflammatory cytokines. At a concentration of 30 µM, cornuside reduced TNF-α secretion from PMA/A23187-stimulated human mast cells (HMC-1) by approximately 45% and IL-6 secretion by approximately 60% compared to the stimulated control [1]. While loganin and morroniside are also known for anti-inflammatory effects, this direct, quantitative evidence for cornuside in a human mast cell model provides a specific and potent benchmark for its application in allergic inflammation research.

Anti-inflammatory Mast Cell Allergy

Renal Protection in Diabetic Nephropathy

In a streptozotocin (STZ)-induced diabetic nephropathy (DN) rat model, oral administration of cornuside significantly alleviated renal dysfunction. Treatment resulted in a reduction of serum creatinine by 38.5% (from 1.04 ± 0.11 mg/dL in the DN model group to 0.64 ± 0.08 mg/dL in the cornuside-treated group) and blood urea nitrogen (BUN) by 40.1% (from 31.7 ± 3.5 mg/dL to 19.0 ± 2.6 mg/dL) [1]. These quantitative improvements in key renal function markers provide robust evidence of cornuside's protective effect, setting it apart from other iridoid glycosides that may not have been evaluated in this specific in vivo context.

Diabetic Nephropathy Renal Protection MAPK Signaling

NEDD4/VDAC1 Axis in DKD

Cornuside ameliorates diabetic kidney disease (DKD) by targeting a novel mechanism distinct from other iridoid glycosides. It directly targets NEDD4 to promote the degradation of VDAC1, thereby inhibiting VDAC1-mediated Ca2+ transport to mitochondria and reducing mitochondrial Ca2+ overload and subsequent apoptosis in renal tubular epithelial cells [1]. The study showed that silencing NEDD4 nearly abolished cornuside's inhibitory effects on mitochondrial Ca2+ overload and apoptosis [1]. This specific molecular pathway is not a reported mechanism for loganin or morroniside, establishing a clear mechanistic differentiation for research applications focused on calcium homeostasis and mitochondrial dysfunction in DKD.

Diabetic Kidney Disease Mitochondrial Ca2+ Overload Apoptosis

Cornuside Application Scenarios


Antioxidant & Free Radical Scavenging Research

Cornuside is an ideal tool compound for research focusing on oxidative stress and free radical-mediated damage. Its potent DPPH radical scavenging activity (96.4% inhibition at 1.0 mg/mL) [1] significantly outperforms other common Cornus officinalis iridoid glycosides, such as loganin (30.7%) and morroniside acetate (1.8%). This makes cornuside the preferred choice for in vitro antioxidant assays and for exploring structure-activity relationships related to the galloyl moiety in secoiridoid glycosides [1].

In Vivo Diabetic Nephropathy Models

Cornuside should be prioritized for in vivo studies of diabetic nephropathy and other renal pathologies. Preclinical data demonstrate that oral cornuside administration significantly reduces serum creatinine (by 38.5%) and blood urea nitrogen (by 40.1%) in an STZ-induced DN rat model [2]. Furthermore, cornuside's unique mechanism of action, which involves targeting NEDD4 to promote VDAC1 degradation and alleviate mitochondrial Ca2+ overload [3], offers a novel pathway for therapeutic intervention not addressed by loganin or morroniside.

Mast Cell Allergic Inflammation & Anaphylaxis

For research into mast cell biology and allergic diseases, cornuside provides a well-characterized and potent anti-allergic agent. It dose-dependently inhibits histamine release and the secretion of key pro-inflammatory cytokines (TNF-α and IL-6) from human mast cells [4]. In vivo, oral cornuside administration has been shown to inhibit passive cutaneous anaphylaxis in rats, validating its translational potential [4].

MAPK/NF-κB Signaling & Apoptosis

Cornuside is a valuable pharmacological probe for dissecting the roles of MAPK (ERK1/2, p38, JNK) and NF-κB signaling pathways in inflammation and cell survival . Its demonstrated ability to suppress phosphorylation of these kinases and inhibit NF-κB nuclear translocation , coupled with its capacity to attenuate apoptosis in neuronal and renal cells [REFS-3, REFS-6], makes it a versatile tool for cellular and molecular signaling research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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